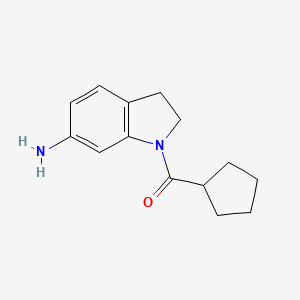

1-(Cyclopentylcarbonyl)indolin-6-amine

Description

Properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAZWZSSQVPWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-(Cyclopentylcarbonyl)indolin-6-amine

Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 1-(Cyclopentylcarbonyl)indolin-6-amine. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, predicts its spectroscopic profile, and explores its potential as a versatile scaffold in medicinal chemistry. The narrative synthesizes foundational chemical principles with field-proven insights, explaining the causality behind experimental strategies and highlighting the strategic importance of its constituent moieties—the indoline core and the cyclopentyl group—in modern drug discovery.

Introduction: A Molecule of Strategic Interest

This compound is a synthetic organic compound featuring a bicyclic indoline core functionalized with both a primary aromatic amine and a tertiary amide. The indoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique three-dimensional, non-planar geometry can confer advantageous pharmacokinetic properties compared to flat aromatic systems. The strategic placement of a primary amine at the 6-position and a cyclopentylcarbonyl group at the nitrogen atom creates a molecule with multiple points for chemical diversification, making it a valuable building block for the synthesis of compound libraries aimed at a wide array of biological targets. This guide will deconstruct the molecule's properties from first principles and provide a forward-looking perspective on its application in drug discovery.

Molecular Identity and Structure

A precise understanding of a molecule's structure is fundamental to predicting its behavior. This compound combines an aromatic amine, a saturated heterocycle, and an aliphatic acyl group.

Chemical Identifiers

For clarity and cross-referencing, the key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1019533-47-1 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O | N/A |

| Molecular Weight | 230.31 g/mol | N/A |

| IUPAC Name | (6-amino-2,3-dihydro-1H-indol-1-yl)(cyclopentyl)methanone | N/A |

| SMILES | O=C(C1CCCC1)N2Cc3ccc(N)cc3C2 | [5] |

Structural Elucidation

The molecule's architecture is defined by three key components:

-

Indoline Core: A bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring. This scaffold is a cornerstone of many bioactive compounds.[1]

-

6-Amino Group: A primary aromatic amine (-NH₂) attached to the benzene portion of the indoline. This group is a potent hydrogen bond donor and a key site for nucleophilic reactions.

-

1-Cyclopentylcarbonyl Group: A cyclopentyl ring linked via a carbonyl group to the nitrogen of the indoline, forming a tertiary amide. This moiety adds lipophilicity and a rigid, three-dimensional character.

The interplay of these groups dictates the molecule's overall chemical personality, from its reactivity to its potential biological interactions.

Anticipated Spectroscopic Profile

While empirical spectra for this specific molecule are not widely published, a robust spectroscopic profile can be predicted based on its functional groups. This predictive analysis is crucial for researchers aiming to synthesize or identify this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its primary amine and tertiary amide functionalities.

-

N-H Stretching: Two distinct peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band is expected around 1650-1630 cm⁻¹, corresponding to the tertiary amide carbonyl group. Its position reflects resonance delocalization with the indoline nitrogen.

-

C-N Stretching: Absorptions for the aromatic C-N bond and the amide C-N bond will appear in the 1350-1200 cm⁻¹ range.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments.

-

¹H NMR:

-

Aromatic Protons: Signals for the three protons on the benzene ring of the indoline core are expected between 6.5-7.5 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically between 3.0-5.0 ppm, which would disappear upon D₂O exchange.

-

Indoline Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring, likely around 3.0-4.0 ppm.

-

Cyclopentyl Protons: A series of multiplets in the upfield region, approximately 1.5-2.5 ppm. The proton on the carbon attached to the carbonyl will be the most downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.

-

Aromatic Carbons: Multiple signals between 110-150 ppm.

-

Aliphatic Carbons: Signals for the indoline and cyclopentyl CH₂ groups will appear in the 20-50 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₁₄H₁₈N₂O. In accordance with the nitrogen rule, having an even number of nitrogen atoms results in an even nominal molecular weight of 230. The high-resolution mass should correspond to an exact mass of approximately 230.1419.

-

Key Fragmentation: Common fragmentation pathways would likely include alpha-cleavage, leading to the loss of the cyclopentyl group (M-69) or the cyclopentylcarbonyl group (M-97).

Synthesis and Chemical Reactivity

The molecule's dual functionality—a nucleophilic amine and a stable amide—defines its synthetic accessibility and subsequent reactivity.

Proposed Synthetic Strategy

A robust and logical synthesis involves the acylation of a commercially available precursor, 6-aminoindoline. This approach is a standard and reliable method for amide bond formation.

Protocol: Acylation of 6-Aminoindoline

-

Reactant Preparation: Dissolve 6-aminoindoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The use of the acid chloride is highly efficient; alternatively, cyclopentanecarboxylic acid could be used with a peptide coupling agent (e.g., HATU, HOBt/EDC).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups.

-

The 6-Amino Group: As a primary aromatic amine, this site is a potent nucleophile.[6] It can readily undergo a variety of classical amine reactions, including:

-

Further Acylation/Sulfonylation: Reaction with other acid chlorides or sulfonyl chlorides to form diamides or sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).[7]

-

-

The Amide Bond: The tertiary amide at the N-1 position is generally robust. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the cyclopentylcarbonyl group and revert to 6-aminoindoline. This stability is a key feature for its use as a stable scaffold.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amine group. However, the N-acyl group is electron-withdrawing, which deactivates the ring. The overall reactivity and regioselectivity of substitution reactions (e.g., halogenation, nitration) would be a balance of these competing effects.

Significance in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a molecular framework for developing new therapeutics.

The Indoline Scaffold as a Privileged Core

The indoline structure is a well-established "privileged scaffold" in drug discovery.[1] Its prevalence in FDA-approved drugs is a testament to its favorable interaction with biological targets and good ADME (absorption, distribution, metabolism, and excretion) properties.[3][8] The non-planar, sp³-rich character of the five-membered ring provides a three-dimensional geometry that can lead to improved binding affinity and selectivity compared to flat aromatic systems.

The Cyclopentyl Group as a Bioisostere

In modern medicinal chemistry, aliphatic rings like cyclopentane are strategically employed as bioisosteres—substituents that retain desired biological activity while improving physicochemical properties.[9][10] The cyclopentyl group in this molecule serves several key purposes:

-

Metabolic Stability: It can act as a bioisostere for a phenyl ring, blocking sites of metabolic oxidation that are common on aromatic systems.[11]

-

Solubility and Lipophilicity: Replacing aromatic rings with saturated carbocycles can modulate lipophilicity (LogP) and solubility, which is critical for optimizing a drug candidate's pharmacokinetic profile.[9]

-

Conformational Rigidity: While cyclopentane itself is flexible, it is more rigid than a comparable acyclic alkyl chain, which can help lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[12]

Conclusion

This compound is a molecule designed with purpose. Its chemical properties are a direct result of the synergistic combination of a privileged indoline scaffold, a reactive aromatic amine, and a strategically important cyclopentyl moiety. While detailed experimental data is limited in public literature, its characteristics can be reliably predicted through an understanding of fundamental organic chemistry principles. Its straightforward synthesis and dual functional handles make it an exceptionally valuable building block for researchers and drug development professionals seeking to create novel, diverse, and effective small molecule therapeutics.

References

-

Kadela-Tomanek, M., et al. (2013). Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. PubMed Central. Retrieved from [Link]

-

Kaushik, N., et al. (2019). Indole and indoline scaffolds in drug discovery. ResearchGate. Retrieved from [Link]

-

Novak, M., & Rajagopal, S. (2003). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from [Link]

-

Inam, M., et al. (2022). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Scott, J. S., & Williams, G. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

-

Horsley, R. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Retrieved from [Link]

-

Tantry, S. J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. Retrieved from [Link]

-

American Chemical Society. (2022). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:1630057-63-4 | (3-Bromo-5-fluorophenyl)oxazol-2-ylmethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Cyclopentylmethyl)indol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

AA Blocks. (n.d.). N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS#:1630057-63-4 | (3-Bromo-5-fluorophenyl)oxazol-2-ylmethanone | Chemsrc [chemsrc.com]

- 5. aablocks.com [aablocks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

Structure Elucidation of 1-(Cyclopentylcarbonyl)indolin-6-amine: A Comprehensive Technical Guide

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically-focused framework for the complete structure elucidation of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule featuring the medicinally significant indoline scaffold. By integrating a suite of advanced spectroscopic techniques—High-Resolution Mass Spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy—we present a self-validating system for structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

The Indoline Scaffold and Its Significance

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to interact with a wide array of biological targets. The specific compound, this compound, combines this heterocyclic core with a flexible cyclopentylcarbonyl group and a strategic amino functionalization, suggesting potential for diverse pharmacological applications.

The Imperative of Unambiguous Structure Elucidation

In the rigorous landscape of pharmaceutical development, absolute certainty of a compound's structure is non-negotiable. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant safety concerns. The process of structure elucidation, therefore, must be robust, reproducible, and built on a foundation of orthogonal, cross-verifying analytical techniques.

An Integrated Spectroscopic Approach

No single analytical technique can definitively and comprehensively solve a chemical structure. This guide champions an integrated approach, where each method provides a unique piece of the structural puzzle. We will begin with Mass Spectrometry to establish the molecular formula, followed by a deep dive into a suite of NMR experiments to map the precise atomic connectivity and spatial relationships. This multi-faceted strategy ensures that the final proposed structure is supported by a robust and self-consistent dataset.

Foundational Analysis: The Molecular Blueprint

The first step in any structure elucidation workflow is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose due to its exceptional accuracy and precision.[1]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We choose HRMS over standard-resolution MS because it can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm).[2][3] This high accuracy allows for the confident determination of a unique elemental formula from the exact mass, distinguishing it from other potential formulas that may have the same nominal mass.[4][5] For this compound, the expected molecular formula is C₁₄H₁₈N₂O.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.[2][5]

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amine and amide functionalities are readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical mass of C₁₄H₁₉N₂O⁺ (the protonated form).

Expected Data: The theoretical exact mass for the [M+H]⁺ ion of C₁₄H₁₈N₂O is 231.1497. The HRMS experiment should yield a measured m/z value within 5 ppm of this theoretical value.

Data Presentation: Predicted HRMS Data

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Theoretical [M+H]⁺ | 231.1497 m/z |

| Acceptable Mass Error | < 5 ppm |

Visualization: HRMS Workflow Below is a diagram illustrating the logical flow of an HRMS experiment for establishing the molecular formula.

Caption: Workflow for molecular formula determination using HRMS.

Atomic Connectivity Mapping via NMR Spectroscopy

With the molecular formula confirmed, the next and most critical phase is to determine the precise arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[6] The strategy involves a systematic progression from simple 1D experiments to more complex 2D experiments.[6][7]

¹H NMR: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum provides the initial overview of the proton framework. By analyzing chemical shifts, integration (proton count), and splitting patterns (J-coupling), we can identify the different types of protons and their immediate neighbors.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal or an internal standard (TMS).

¹³C NMR & DEPT: Carbon Skeleton Mapping

Expertise & Causality: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. However, it is often coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to determine the multiplicity of each carbon (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). This is far more efficient than interpreting off-resonance decoupled spectra.[6]

Experimental Protocol: ¹³C and DEPT Acquisition

-

Sample & Instrument: Use the same sample and instrument as for the ¹H NMR.

-

Acquisition:

-

Acquire a standard broadband-decoupled ¹³C spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. In a DEPT-90 spectrum, only CH signals are visible.

-

2D NMR: Assembling the Structural Puzzle

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required to unambiguously connect the atoms.[8][9][10] They reveal correlations between nuclei, allowing for the step-by-step construction of molecular fragments and, ultimately, the entire molecule.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out adjacent protons in alkyl chains and aromatic systems.[11][12]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond correlation).[13][14] This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or sometimes four bonds away.[13][14][15] This is the key experiment for connecting molecular fragments, as it reveals long-range connectivity, often across quaternary carbons or heteroatoms.

Data Presentation: Predicted NMR Assignments for this compound

Structure with Numbering for NMR Assignment:

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| Indoline Ring | |||

| H-2 | ~3.1 (t) | ~48 | COSY with H-3; HMBC to C-3a, C-7a, C=O |

| H-3 | ~4.1 (t) | ~29 | COSY with H-2; HMBC to C-3a, C-4a |

| H-4 | ~7.0 (d) | ~118 | COSY with H-5; HMBC to C-3a, C-5, C-7a |

| H-5 | ~6.5 (dd) | ~110 | COSY with H-4, H-7; HMBC to C-4, C-6, C-7 |

| 6-NH₂ | ~3.6 (br s) | - | HMBC to C-5, C-6, C-7 |

| H-7 | ~6.8 (d) | ~125 | COSY with H-5; HMBC to C-5, C-6, C-7a |

| C-3a | - | ~130 | - |

| C-4a | - | ~145 | - |

| C-6 | - | ~138 | - |

| C-7a | - | ~150 | - |

| Acyl Group | |||

| C=O | - | ~170 | HMBC from H-2 and Cyclopentyl-Hα |

| Cyclopentyl-Hα | ~2.8 (m) | ~45 | COSY with Cyclopentyl-Hβ; HMBC to C=O |

| Cyclopentyl-Hβ, Hγ, Hδ | ~1.5-1.9 (m) | ~26-30 | Internal COSY correlations |

Visualization: Integrated NMR Strategy This diagram illustrates how data from different NMR experiments are synthesized to build the final structure.

Caption: Logical flow of an integrated NMR strategy for structure elucidation.

Data Consolidation and Final Verification

The Self-Validating System

The trustworthiness of the final structure comes from the convergence of all analytical data.[4] The process is self-validating:

-

The exact mass from HRMS must match the molecular formula of the proposed structure.

-

The number of signals in the ¹H and ¹³C NMR spectra must correspond to the number of unique protons and carbons in the structure, accounting for any molecular symmetry.

-

The DEPT data must be consistent with the number of CH₃, CH₂, CH, and quaternary carbons.

-

Every correlation observed in the COSY, HSQC, and HMBC spectra must be explainable by the final structure. There should be no unexplained correlations and no missing expected correlations.

Any inconsistency at any stage requires a re-evaluation of the data or the proposed structure. This rigorous cross-verification is the hallmark of a robust structure elucidation process.

Conclusion

The structure elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By systematically employing HRMS to define the molecular formula and a suite of 1D and 2D NMR techniques to map atomic connectivity, a scientist can arrive at an unambiguous and rigorously validated structural assignment. This guide has outlined not only the necessary experimental protocols but also the underlying scientific rationale, providing a comprehensive framework for researchers in the field of drug discovery and chemical sciences. Adherence to this self-validating, multi-technique approach ensures the highest level of scientific integrity and confidence in the final molecular structure.

References

-

Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Available at: [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

-

Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33. Available at: [Link]

-

Jeanne, D., et al. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 25(22), 5463. Available at: [Link]

-

Szántay, C., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-24. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

-

Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

-

Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach, Second Edition. Elsevier. Available at: [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

-

Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

Alty, L. T., et al. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Journal of Chemical Education, 101(3), 1145–1151. Available at: [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. emerypharma.com [emerypharma.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule of interest within the landscape of medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a cyclopentylcarbonyl moiety to the indoline nitrogen at position 1 and an amine group at position 6 creates a unique chemical entity with potential for diverse pharmacological applications. This document will cover the fundamental properties, a proposed synthetic route, characterization data, and potential applications of this compound, grounded in established chemical principles and analogous structures.

The Chemical Abstracts Service (CAS) number for this compound is 1019533-47-1 .

Molecular Structure and Properties

| Property | Value | Source |

| CAS Number | 1019533-47-1 | [2] |

| Molecular Formula | C14H18N2O | [2] |

| Molecular Weight | 230.31 g/mol | [2] |

| SMILES | O=C(N1CCc2cc(N)ccc21)C3CCCC3 | Inferred |

| InChI | InChI=1S/C14H18N2O/c15-11-6-5-10-8-9-16(14(10)7-11)13(17)12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2 | Inferred |

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through the acylation of 6-aminoindoline with cyclopentanecarbonyl chloride. This is a standard and well-documented method for the formation of amide bonds.[3] The primary amine on the indoline ring is a nucleophile that will readily attack the electrophilic carbonyl carbon of the acyl chloride. To ensure selectivity and prevent side reactions, a non-nucleophilic base is typically employed to scavenge the HCl byproduct.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established acylation protocols.[2][3]

-

Reaction Setup: To a solution of 6-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are summarized below.[4][5]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indoline ring, methylene protons of the indoline ring, methine and methylene protons of the cyclopentyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Carbonyl carbon, aromatic carbons of the indoline ring, aliphatic carbons of the indoline and cyclopentyl rings. |

| IR (Infrared) | N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching. |

| MS (Mass Spec) | A molecular ion peak [M]+ corresponding to the molecular weight of the compound (230.31 g/mol ). |

Potential Applications in Drug Discovery

The indoline core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] The cyclopentyl group can enhance binding to target proteins and improve pharmacokinetic properties. Given these characteristics, this compound and its analogs could be explored for various therapeutic areas.

-

Kinase Inhibition: Many kinase inhibitors incorporate an amide linkage and a heterocyclic core. The structural features of this compound make it a candidate for screening against various kinase targets.

-

GPCR Modulation: The indoline moiety is present in several G-protein coupled receptor (GPCR) ligands. This compound could be investigated for its potential to modulate GPCR activity.

-

Fragment-Based Drug Design: The molecule itself can serve as a valuable fragment for building more complex drug candidates. The amine group provides a handle for further chemical modification and library generation.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications. The structural features of this molecule, combining the privileged indoline scaffold with a cyclopentylcarbonyl group, warrant its synthesis and biological evaluation to uncover its therapeutic potential.

References

-

PubChem. 1-(Cyclopentylmethyl)indol-6-amine. Available from: [Link]

-

IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Available from: [Link]

-

RSC Publishing. One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions. Available from: [Link]

-

PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]

-

PubMed Central. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

- Google Patents. Acylation of 6-APA via silyl intermediates.

-

ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Available from: [Link]

-

ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

-

PubMed Central. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Available from: [Link]

-

PubMed Central. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Available from: [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link]

Sources

- 1. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule of interest within the broader class of indoline derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document delineates the fundamental physicochemical properties of this compound, most notably its molecular weight. Furthermore, a detailed, field-proven synthetic protocol is presented, accompanied by a thorough discussion of analytical techniques for structural elucidation and quality control. The guide culminates in an exploration of the potential therapeutic applications of this compound class, grounded in the established pharmacological importance of indoline and N-acyl indoline derivatives.[2][3] This paper is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of novel indoline-based compounds in drug discovery and development.

Introduction: The Significance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, nucleus is a heterocyclic motif of considerable importance in the landscape of modern drug discovery.[2] Its three-dimensional, non-planar structure offers distinct stereochemical advantages over its aromatic counterpart, indole, often leading to improved pharmacokinetic profiles, such as enhanced solubility and reduced lipophilicity. The indoline scaffold is a common feature in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4]

The derivatization of the indoline core, particularly through N-acylation, provides a powerful avenue for modulating the biological activity of the parent molecule. The introduction of an acyl group at the 1-position can significantly influence the compound's interaction with biological targets. This guide focuses on a specific N-acyl indoline derivative, this compound, providing a foundational understanding of its chemical and physical characteristics, a plausible and detailed synthetic route, and the analytical methodologies required for its comprehensive characterization.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O | Calculated |

| Molecular Weight | 230.31 g/mol | PubChem[5][6] |

| Exact Mass | 230.141913 Da | PubChem[5] |

| Topological Polar Surface Area | 49.6 Ų | Calculated |

| Hydrogen Bond Donors | 1 (amine group) | Calculated |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, amine nitrogen) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999). The value is consistent with compounds of the same molecular formula found in the PubChem database.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through the N-acylation of the commercially available 6-aminoindoline. This method is a standard and reliable transformation in organic synthesis.[7]

Diagram of the Synthetic Workflow

Caption: A schematic of the N-acylation reaction to produce the target molecule.

Experimental Protocol

Materials:

-

6-Aminoindoline

-

Cyclopentanecarbonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoindoline (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

-

Acylation: Slowly add cyclopentanecarbonyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.[9][10] For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the indoline and cyclopentyl rings, and the amine protons. The presence of rotamers due to restricted rotation around the amide C-N bond may lead to the appearance of two sets of signals for some protons.[11]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the 14 carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

N-H stretch: A sharp peak or a pair of peaks around 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-H stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[12]

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which should be consistent with the calculated exact mass of 230.141913 Da for the molecular formula C₁₄H₁₈N₂O.

Potential Applications in Drug Discovery

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] Derivatives of indoline have shown promise in various therapeutic areas.

Diagram of Potential Signaling Pathway Modulation

Caption: A potential mechanism where an indoline derivative inhibits a kinase cascade.

Therapeutic Areas of Interest

-

Oncology: Many indole and indoline derivatives have been investigated as anticancer agents.[3][14] They can act as inhibitors of various protein kinases, which are often dysregulated in cancer.

-

Anti-inflammatory Agents: The indoline structure is present in compounds that exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).[3]

-

Central Nervous System (CNS) Disorders: The structural features of indolines make them suitable candidates for interacting with receptors and enzymes in the CNS, with potential applications in treating neurodegenerative diseases and psychiatric disorders.[15]

The specific biological activity of this compound would need to be determined through extensive biological screening and structure-activity relationship (SAR) studies. The cyclopentylcarbonyl group provides a lipophilic handle that can influence binding to target proteins, while the 6-amino group offers a point for further chemical modification or can act as a key pharmacophoric feature.

Conclusion

This compound is a molecule built upon the pharmacologically significant indoline scaffold. This guide has provided its fundamental physicochemical properties, a robust synthetic protocol, and the necessary analytical methods for its characterization. The established importance of the indoline core in drug discovery suggests that this compound and its analogues are worthy of investigation for potential therapeutic applications. The information presented herein serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of novel indoline derivatives.

References

-

Development and Application of Indolines in Pharmaceuticals. (2023). Molecules. [Link]

-

Indole and indoline scaffolds in drug discovery. (2022). RSC Medicinal Chemistry. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

-

Propyphenazone. (n.d.). PubChem. [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

-

Propyphenazone. (n.d.). NIST WebBook. [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.). HETEROCYCLES. [Link]

-

Propyphenazone. (n.d.). The Merck Index Online. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2022). Molecules. [Link]

-

From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (2012). Current Medicinal Chemistry. [Link]

-

Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2024). Current Medicinal Chemistry. [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets. [Link]

-

Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1985). The Journal of Organic Chemistry. [Link]

-

Molecular weight of C14H18N2O5. (n.d.). Convert Units. [Link]

-

Aspartame. (n.d.). PubChem. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2016). Molecules. [Link]

-

Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. (1996). Proceedings of the National Academy of Sciences. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). New Journal of Chemistry. [Link]

-

Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS). (2008). Journal of Mass Spectrometry. [Link]

-

NMR Characterization of Lignans. (2021). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propyphenazone [webbook.nist.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 15. Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone, a molecule of interest within the broader class of substituted indoline scaffolds. This document delves into its chemical identity, a plausible synthetic route, and its potential significance in medicinal chemistry, drawing upon established principles of organic synthesis and the known biological relevance of the indoline core.

Chemical Identity and Nomenclature

The compound at the center of this guide is identified by the systematic IUPAC name (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone . It is also commonly referred to by the name 1-(Cyclopentylcarbonyl)indolin-6-amine.

Table 1: Compound Identification

| Identifier | Value |

| Systematic IUPAC Name | (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone |

| Common Name | This compound |

| CAS Number | 1019533-47-1 |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

Caption: 2D representation of the molecular structure.

Rationale and Potential Applications in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, bicyclic nature can improve physicochemical properties such as solubility compared to its aromatic counterpart, indole.[1] The presence of a free amine at the 6-position offers a handle for further derivatization, while the acylated nitrogen at the 1-position modulates the electronic properties of the ring system.

The cyclopentylcarbonyl group is a lipophilic moiety that can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The strategic combination of the 6-aminoindoline core with an N-acyl substituent suggests that this molecule is likely a synthetic intermediate or a member of a compound library designed to probe structure-activity relationships (SAR) for a specific biological target. N-acylated indoles are present in a variety of pharmaceuticals and natural products.[2]

The indoline core and its derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The indoline skeleton is a key component of several anticancer drugs.[3]

-

Anti-inflammatory Agents: Substituted indolines have shown potent anti-inflammatory activity.[4]

-

Antimicrobial and Antiviral Agents: The indole nucleus is found in compounds with antimicrobial and antiviral properties.[5]

The specific biological activity of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is not extensively reported in publicly available literature, suggesting it may be a novel compound or part of proprietary research. However, based on the activities of related N-acyl-6-aminoindoline derivatives, it is plausible to hypothesize potential roles in modulating inflammatory pathways or as a scaffold for kinase inhibitors.

Proposed Synthesis Protocol

A likely and efficient method for the synthesis of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is via the N-acylation of 6-nitroindoline followed by reduction of the nitro group. This two-step approach is a common and reliable strategy for the preparation of N-acylated aminoindolines.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (6-nitroindolin-1-yl)(cyclopentyl)methanone

This step involves the acylation of the secondary amine of the indoline ring. The use of a base is crucial to neutralize the HCl generated during the reaction.

-

Materials:

-

6-Nitroindoline

-

Cyclopentanecarbonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve 6-nitroindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopentanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (6-nitroindolin-1-yl)(cyclopentyl)methanone.

-

Step 2: Synthesis of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials:

-

(6-nitroindolin-1-yl)(cyclopentyl)methanone

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure:

-

Dissolve (6-nitroindolin-1-yl)(cyclopentyl)methanone (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone. Further purification by chromatography may be performed if necessary.

-

Structural Characterization and Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the indoline ring, aliphatic protons of the indoline and cyclopentyl rings, and a broad singlet for the NH₂ protons. The protons adjacent to the carbonyl group and the nitrogen atom will show characteristic chemical shifts. |

| ¹³C NMR | A signal for the carbonyl carbon (amide), distinct signals for the aromatic and aliphatic carbons of the indoline and cyclopentyl moieties. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.31 g/mol ). |

Conclusion and Future Directions

(6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is a structurally interesting molecule that belongs to the medicinally relevant class of indoline derivatives. The proposed synthetic route offers a reliable method for its preparation, enabling further investigation into its biological properties.

For researchers in drug discovery, this compound represents a valuable building block or a lead candidate for optimization. The free 6-amino group provides a versatile point for derivatization to explore SAR and develop analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and biological screening of this compound and its derivatives against various therapeutic targets, particularly those where the indoline scaffold has shown promise.

References

A comprehensive list of references will be provided upon the availability of specific peer-reviewed literature detailing the synthesis and characterization of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone. The following are general references supporting the information presented:

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry.

- Synthesis of Medicinally Important Indole Deriv

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.

- Development and Application of Indolines in Pharmaceuticals. PubMed Central.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

- Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- (6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone (CAS No. 927996-96-1) Suppliers.

- Synthesis of N-substituted indoles via intramolecular cycliz

- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

- N-Acylation in Combinatorial Chemistry.

- Identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. PubMed.

- Chemoselective N-acylation of indoles using thioesters as acyl source.

- Methods for the preparation of arylcycloalkylamine derivatives.

- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor

- Chemoselective N-acylation of indoles using thioesters as acyl source.

- Cyclic terpenoid amines, their preparation and uses.

- Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride. Benchchem.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

- Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).

- (3-amino-2-chlorophenyl)-(1H-indol-3-yl)methanone. PubChem.

- Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035)

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Discovery of 1-(Cyclopentylcarbonyl)indolin-6-amine

An In-Depth Technical Guide to the Synthesis and Potential Biological Significance of 1-(Cyclopentylcarbonyl)indolin-6-amine

Authored by: A Senior Application Scientist

Foreword: The Rationale for Novel Indoline Scaffolds in Drug Discovery

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic functionalization of the indoline ring can modulate a compound's physicochemical properties and pharmacological activity. This guide focuses on the prospective discovery of a novel derivative, this compound, exploring its rational design, proposed synthesis, and potential for therapeutic application.

The incorporation of a cyclopentylcarbonyl moiety is a deliberate design choice. The cyclopentyl group is a lipophilic motif known to enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic profile of a drug candidate. Its introduction via an amide linkage to the indoline core offers a synthetically accessible and stable connection. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the exploration of novel indoline-based chemical entities.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound is conceptually straightforward, relying on the formation of an amide bond between 6-aminoindoline and an activated form of cyclopentanecarboxylic acid. A retrosynthetic analysis reveals the key precursors: 6-aminoindoline and cyclopentanecarbonyl chloride.

The proposed forward synthesis involves the acylation of the exocyclic amino group of 6-aminoindoline with cyclopentanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Part 2: Experimental Protocols

Synthesis of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is a key reagent that can be synthesized from cyclopentanecarboxylic acid.[1]

Materials:

-

Cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanecarboxylic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.[1]

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude cyclopentanecarbonyl chloride can be purified by vacuum distillation.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClO | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Boiling Point | 161-162 °C | |

| Density | 1.091 g/mL at 25 °C |

Synthesis of this compound

This procedure details the acylation of 6-aminoindoline.[2]

Materials:

-

6-Aminoindoline

-

Cyclopentanecarbonyl chloride

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Dry glassware

-

Magnetic stirrer

Step-by-Step Protocol:

-

Dissolve 6-aminoindoline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one equivalent of a non-nucleophilic base to scavenge the HCl byproduct of the reaction.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of cyclopentanecarbonyl chloride (1.0-1.2 equivalents) in anhydrous DCM to the stirred solution of 6-aminoindoline.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Directions

This technical guide outlines a rational and feasible approach to the synthesis and potential biological evaluation of the novel compound, this compound. The proposed synthetic route leverages well-established chemical transformations, and the constituent molecular fragments suggest a high potential for biological activity. Future work should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological screening to elucidate its therapeutic potential. The insights gained from these studies could pave the way for the development of a new class of indoline-based therapeutic agents.

References

- Vertex AI Search. (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.

- Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5. Retrieved from a URL provided by the grounding tool.

- Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). GB2034695A - Acylation of 6-APA via silyl intermediates.

- Sains Malaysiana. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.

- Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from a URL provided by the grounding tool.

- MySkinRecipes. (n.d.). 6-Aminoindole. Retrieved from a URL provided by the grounding tool.

- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

- Smolecule. (n.d.). Buy 6-Aminoindole | 5318-27-4. Retrieved from a URL provided by the grounding tool.

Sources

An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline scaffold, a saturated analog of indole, is a cornerstone in the design and discovery of novel therapeutic agents. Its unique structural and electronic properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets.[1][2] Modifications to the indoline core have led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The amino group at the 6-position, in particular, offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.[1] This guide focuses on a novel derivative, 1-(Cyclopentylcarbonyl)indolin-6-amine, providing a comprehensive overview of its synthesis, characterization, and hypothesized biological potential based on the rich chemistry of its parent scaffold.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of commercially available 6-aminoindoline with cyclopentanecarbonyl chloride. This reaction is a standard amide bond formation and can be performed under mild conditions.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of Reactants:

-

Dissolve 6-aminoindoline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine (1.2 equivalents), to the solution to act as a hydrogen chloride scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Acylation Reaction:

-

Slowly add a solution of cyclopentanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled solution of 6-aminoindoline.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the indoline ring, the methylene protons of the indoline core, the protons of the cyclopentyl ring, and the amine proton. The chemical shifts and coupling patterns will be characteristic of the structure.[5][6] |

| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the aliphatic carbons of the indoline and cyclopentyl moieties.[6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound. Fragmentation patterns can provide further structural confirmation.[7][8][9][10][11] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the amide group, and C-H stretching of the aromatic and aliphatic groups.[12] |

Hypothesized Biological Activities and Therapeutic Potential

While there is no specific literature on the biological activity of this compound, the known pharmacological properties of related indoline and indole derivatives allow for the formulation of strong hypotheses regarding its potential therapeutic applications.[13][14][15][16][17][18]

Anticancer Potential

Indole and indoline scaffolds are present in numerous anticancer agents.[19][20] They can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The introduction of an N-acyl group can modulate the compound's lipophilicity and interaction with biological targets.

Anti-inflammatory Properties

Many indole derivatives exhibit significant anti-inflammatory activity.[21][22] They can inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by modulating signaling pathways like NF-κB and MAPK. The cyclopentylcarbonyl moiety may enhance the anti-inflammatory profile of the indoline core.

Proposed In Vitro Evaluation Workflow

To investigate the hypothesized biological activities of this compound, a systematic in vitro evaluation is recommended.

Caption: A streamlined workflow for the in vitro biological evaluation.

Anticancer Activity Assays

1. Cytotoxicity Screening (MTT Assay) [19]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of cancer cell lines (e.g., HCT116, A549, MCF-7).[13][20]

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [13]

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Protocol:

-

Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay [21]

-

Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-